2-[(4-Iodophenyl)amino]propanohydrazide
Description
The exploration of novel organic molecules is a cornerstone of chemical and pharmaceutical research. The rational design of such molecules often involves combining known pharmacophores or functional groups to create new chemical entities with unique properties. 2-[(4-Iodophenyl)amino]propanohydrazide is a prime example of such a design, integrating a hydrazide core, known for its broad spectrum of biological activities and synthetic utility, with an iodophenyl ring, a key building block in modern synthetic chemistry.
Hydrazides are a class of organic compounds characterized by the presence of a C(=O)NHNH₂ functional group, which is derived from the reaction of a carboxylic acid derivative with hydrazine (B178648). mdpi.com This functional group is of immense importance in chemical science for several reasons.
Firstly, hydrazides are exceptionally versatile intermediates, or synthons, for the synthesis of a wide array of heterocyclic compounds, such as oxadiazoles, pyrazoles, triazoles, and hydrazones. mdpi.commdpi.com These heterocyclic scaffolds form the core of many pharmaceuticals and biologically active molecules. The reactivity of the terminal -NH₂ group allows for condensation reactions with aldehydes and ketones to form hydrazones, which are themselves a subject of intense study. mdpi.com
Secondly, the hydrazide moiety is a recognized pharmacophore, and compounds containing this group have exhibited a remarkable diversity of biological activities. researchgate.net Research has demonstrated their potential as antimicrobial, anticonvulsant, anti-inflammatory, analgesic, anticancer, and antioxidant agents. mdpi.commdpi.com This broad applicability has made hydrazide derivatives a focal point in medicinal chemistry for the development of new therapeutic agents. nih.gov
Table 1: Biological Activities of Representative Hydrazide Derivatives
| Class of Hydrazide Derivative | Demonstrated Biological Activity |
|---|---|
| Isonicotinic acid hydrazide (Isoniazid) | Antitubercular |
| Benzimidazole-hydrazones | Antimicrobial, Anticancer |
| Coumarin-hydrazides | Anticancer |
| Indole-based hydrazones | Anticonvulsant, Anti-inflammatory |
This table presents generalized findings from various research studies on hydrazide derivatives.
The iodophenyl moiety, an aromatic ring substituted with an iodine atom, is a cornerstone of modern organic synthesis. The carbon-iodine (C-I) bond is the least stable among the carbon-halogen bonds, making aryl iodides highly reactive and thus excellent substrates for a variety of chemical transformations. mdpi.com
In advanced organic chemistry, the primary role of the iodophenyl group is as a precursor in transition metal-catalyzed cross-coupling reactions. Seminal reactions such as the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Negishi couplings frequently employ aryl iodides to form new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net This capability is fundamental to the construction of complex organic molecules, including pharmaceuticals, agrochemicals, and organic electronic materials. Furthermore, aryl iodides are precursors to hypervalent iodine reagents, which are valued as powerful, selective, and environmentally benign oxidizing agents in organic synthesis. nih.govbeilstein-journals.org
In the realm of chemical biology, the iodophenyl group offers unique advantages. The iodine atom, being large and electron-dense, can serve as a "heavy atom" to aid in the phase determination required for solving the three-dimensional structures of proteins and other biomolecules via X-ray crystallography. Moreover, stable or radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) can be incorporated into the iodophenyl ring, transforming the molecule into a radioligand. Such radiolabeled compounds are invaluable tools for biological imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), allowing for non-invasive visualization and quantification of biological targets in vivo. nih.gov
Table 2: Prominent Cross-Coupling Reactions Utilizing Aryl Iodides
| Reaction Name | Coupling Partners | Bond Formed | Catalyst System (Typical) |
|---|---|---|---|
| Suzuki-Miyaura | Aryl Iodide + Organoboron Reagent | C(sp²)-C(sp²) | Palladium |
| Heck | Aryl Iodide + Alkene | C(sp²)-C(sp²) | Palladium |
| Sonogashira | Aryl Iodide + Terminal Alkyne | C(sp²)-C(sp) | Palladium/Copper |
| Buchwald-Hartwig | Aryl Iodide + Amine/Alcohol | C(sp²)-N / C(sp²)-O | Palladium |
| Negishi | Aryl Iodide + Organozinc Reagent | C(sp²)-C(sp²) | Palladium or Nickel |
The field of hydrazide chemistry remains vibrant and highly active. A significant portion of current research is driven by the need to combat drug resistance and discover therapeutic agents with improved safety profiles. mdpi.comnih.gov Scientists are continuously designing and synthesizing novel hydrazide and hydrazone derivatives to explore their therapeutic potential.
Recent trends in this area include:
Target-Specific Drug Design: Moving beyond broad screening, researchers are designing hydrazide derivatives to inhibit specific biological targets. For example, studies have reported hydrazones that act as tubulin polymerization inhibitors or epidermal growth factor receptor (EGFR) inhibitors for cancer therapy. rsc.org
Combating Antimicrobial Resistance: New hydrazide-based compounds are being evaluated against multidrug-resistant strains of bacteria and fungi.
Advanced Synthetic Methods: There is a focus on developing more efficient and environmentally friendly synthetic protocols, including microwave-assisted synthesis and green chemistry approaches, to produce hydrazide libraries. mdpi.com
Hybrid Molecules: Researchers are creating hybrid molecules that incorporate the hydrazide moiety alongside other known pharmacophores to achieve synergistic or multi-target biological effects.
The exploration of fluorinated hydrazones is another emerging frontier, aiming to leverage the unique properties of fluorine to modulate the pharmacokinetic and pharmacodynamic properties of these molecules. nih.govresearchgate.net
Given the chemical functionalities present in this compound, a hypothetical research program focused on this molecule would likely encompass several key aims:
Synthesis and Characterization: The primary aim would be to establish an efficient and scalable synthesis route for the compound and to fully characterize its chemical structure and properties using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography.
Biological Screening: A logical next step would be to conduct broad biological screening to identify potential therapeutic applications. Based on the known activities of related structures, this would include assays for anticancer, antimicrobial (antibacterial and antifungal), anti-inflammatory, and antioxidant activity.
Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies: The iodophenyl moiety serves as a synthetic handle for diversification. A key research scope would be to use the compound as a scaffold, employing cross-coupling reactions (e.g., Suzuki, Sonogashira) at the iodine position to generate a library of analogues. This library would then be used to establish SAR, identifying how different substituents on the phenyl ring affect biological activity and potentially leading to more potent and selective lead compounds.
Development as a Chemical Probe: The molecule could be developed as a tool for chemical biology. If a specific biological target is identified, the iodine atom could be replaced with a radioisotope (e.g., ¹²⁵I) to create a radioligand for use in binding assays or in vivo imaging studies, helping to validate the target and study its distribution.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-iodoanilino)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12IN3O/c1-6(9(14)13-11)12-8-4-2-7(10)3-5-8/h2-6,12H,11H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJVPSPDLXOJGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)NC1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12IN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for 2 4 Iodophenyl Amino Propanohydrazide and Its Derivatives
Established Synthetic Pathways for Hydrazides and Substituted Propanohydrazides
The formation of the hydrazide functional group is a cornerstone in the synthesis of 2-[(4-Iodophenyl)amino]propanohydrazide. Several classical and refined methods are available for the construction of hydrazides and their substituted analogues.
Esterification and Hydrazinolysis Routes for Acid Hydrazides
A prevalent and well-established method for the preparation of acid hydrazides is the two-step process involving esterification of a carboxylic acid followed by hydrazinolysis. This approach is widely utilized due to its efficiency and the general availability of starting materials.
The initial step involves the conversion of a carboxylic acid to its corresponding ester. This can be achieved through various standard esterification protocols. Subsequently, the ester is treated with hydrazine (B178648) hydrate (B1144303), leading to a nucleophilic acyl substitution at the ester carbonyl, which results in the formation of the desired hydrazide. This reaction is often referred to as hydrazinolysis. The efficiency of this process can be influenced by the nature of the ester and the reaction conditions. For instance, a continuous flow process has been developed for the synthesis of acid hydrazides from carboxylic acids, demonstrating scalability with short residence times. organic-chemistry.org
An eco-friendly approach involves the direct synthesis of hydrazides from carboxylic acids and hydrazine hydrate under solvent-free conditions using a grinding technique. This method is noted for its simplicity, high efficiency, and avoidance of organic solvents. The reaction proceeds by grinding the carboxylic acid with hydrazine hydrate, which after a short period, sets into a solid mass that can be crystallized to yield the pure hydrazide.
| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |
| Carboxylic Acid | Hydrazine Hydrate | Grinding, Room Temp | Acid Hydrazide | High |
| Ester | Hydrazine Hydrate | Reflux in Alcohol | Acid Hydrazide | Good to Excellent researchgate.net |
| Carboxylic Acid | Acidic Methanol, then Hydrazine Hydrate | Continuous Flow, 135 °C | Acid Hydrazide | 65-91 organic-chemistry.org |
This table provides a summary of common reaction conditions for hydrazide synthesis via esterification and hydrazinolysis.
N-Amination Approaches to Hydrazide Formation
N-Amination represents an alternative strategy for the formation of the N-N bond inherent to the hydrazide structure. This approach involves the reaction of an amide with an aminating agent. Electrophilic amination of primary aliphatic and aromatic amines with reagents like diethylketomalonate-derived oxaziridine (B8769555) can produce N-Boc protected hydrazines in good yields. nih.gov
Recent advancements in this area include the development of nickel-catalyzed N-N cross-coupling reactions. In one such method, O-benzoylated hydroxamates are efficiently coupled with a broad range of aryl and aliphatic amines to form hydrazides. nih.gov This catalytic approach offers a novel route to hydrazide derivatives and is notable for its compatibility with secondary aliphatic amines. nih.gov Another innovative nitrene-mediated intermolecular N-N coupling of dioxazolones and arylamines, catalyzed by iridium or iron, provides a simple and efficient synthesis of various hydrazides from readily available carboxylic acid and amine precursors. nih.gov
| Method | Catalyst/Reagent | Substrates | Product | Key Features |
| Electrophilic Amination | Diethylketomalonate-derived oxaziridine | Primary amines | N-Boc hydrazines | Good to excellent yields nih.gov |
| Nickel-Catalyzed Cross-Coupling | Nickel catalyst | O-Benzoylated hydroxamates, amines | Hydrazides | Compatible with secondary aliphatic amines nih.gov |
| Nitrene-Mediated N-N Coupling | Iridium or Iron catalyst | Dioxazolones, arylamines | Hydrazides | Simple and efficient nih.gov |
This table summarizes various N-amination approaches for the synthesis of hydrazides.
Hydrolysis of Hydrazidic Halides
The hydrolysis of hydrazidic halides, also known as hydrazidoyl halides, presents a direct route to the formation of hydrazides. For example, N-aryl-hydrazidic bromides can be converted into the corresponding benzhydrazides in aqueous dioxane or acetone. rsc.org The mechanism of this transformation has been studied and is suggested to involve a rate-determining ionization to form an azocarbonium ion. rsc.org
This solvolysis reaction is influenced by the substitution pattern on the hydrazidic halide. For instance, the presence of an N-aryl substituent affects the reaction rate. The reactivity of NN-disubstituted hydrazidic bromides has also been investigated in buffered solutions, showing parallel reactivity to their mono-substituted counterparts. rsc.org However, steric hindrance can significantly impede the reaction, as seen with cyclic hydrazidic bromides which may fail to react even under forcing conditions. rsc.org
Innovations in Iodophenyl Moiety Introduction and Functionalization
The introduction and functionalization of the iodophenyl group are critical steps in the synthesis of this compound. Modern synthetic chemistry offers powerful tools for the selective formation of carbon-iodine bonds on aromatic rings and for the coupling of these moieties to other molecular fragments.
Palladium-Catalyzed Cross-Coupling Reactions for Iodophenyl Linkages
Palladium-catalyzed cross-coupling reactions have become indispensable in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations are widely used to construct complex molecules under mild conditions. youtube.com These reactions are particularly relevant for creating the bond between the phenyl ring and the amino group in the target molecule.
For instance, the Buchwald-Hartwig amination allows for the direct formation of an aryl C-N bond by coupling an aryl halide (such as an iodophenyl compound) with an amine. wikipedia.org Similarly, the Suzuki-Miyaura coupling can be used to link an iodophenyl group with a boronic acid derivative. The choice of palladium catalyst and ligand is crucial for the success of these reactions, with various phosphine-based ligands being developed to enhance reactivity and selectivity. wikipedia.org These reactions are valued for their broad functional group tolerance and are widely applied in the pharmaceutical industry. nih.gov
| Reaction | Coupling Partners | Catalyst System | Key Features |
| Buchwald-Hartwig Amination | Aryl Halide, Amine | Pd(dba)₂ / Ferrocenyl-based phosphine (B1218219) ligands | Direct C-N bond formation wikipedia.org |
| Suzuki-Miyaura Coupling | Aryl Halide, Boronic Acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | C-C bond formation, tolerates many functional groups nih.govwikipedia.org |
| Negishi Coupling | Aryl Halide, Organozinc Reagent | Pd(dba)₂ / dppf | Forms C-C bonds with polyfunctionalized compounds wikipedia.org |
This table outlines key palladium-catalyzed cross-coupling reactions applicable to the synthesis of iodophenyl-containing compounds.
Selective Iodination Strategies for Aromatic Rings
The direct and selective introduction of an iodine atom onto an aromatic ring is a fundamental transformation. While electrophilic aromatic substitution is a common method, it can often lead to mixtures of isomers. google.comdrugfuture.com Therefore, the development of highly regioselective iodination methods is of great importance.
One approach involves the use of 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) as an iodine source in the presence of thiourea (B124793) catalysts. This organocatalytic method allows for the mild and selective iodination of activated aromatic compounds with high yields and regioselectivity. rsc.org Another strategy employs benziodoxole triflate (BXT) as an electrophilic iodinating agent, which enables the site-selective C–H λ³-iodanation of various electron-rich arenes and heteroarenes at room temperature. researchgate.net
Furthermore, methods have been developed that utilize molecular iodine or iodide salts in combination with environmentally friendly oxidants. For example, an efficient and metal-free protocol for the iodination of aromatics uses I₂/NaNO₂/air/silica-supported H₂SO₄. The choice of solvent can also play a crucial role in directing the regioselectivity of the iodination.
| Reagent System | Substrates | Key Features |
| 1,3-diiodo-5,5-dimethylhydantoin (DIH) / Thiourea catalyst | Activated aromatic compounds | Mild, highly regioselective, high yields rsc.org |
| Benziodoxole triflate (BXT) | Electron-rich arenes and heteroarenes | Site-selective, room temperature conditions researchgate.net |
| I₂ / NaNO₂ / Air / Silica-supported H₂SO₄ | Aldehydes, ketones, aromatics | Metal-free, 100% iodine atom economy |
This table highlights modern and selective methods for the iodination of aromatic rings.
Green Chemistry and Sustainable Synthesis of this compound
In recent years, the principles of green chemistry have been increasingly integrated into pharmaceutical synthesis to minimize environmental impact and enhance process safety and efficiency. mdpi.com The synthesis of this compound is amenable to several green methodologies that offer significant advantages over traditional approaches, including reduced solvent use, lower energy consumption, and the generation of less hazardous waste. nih.gov These strategies are pivotal for developing sustainable pathways for the production of this and related compounds.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in drastically reduced reaction times compared to conventional heating methods. rsc.org The application of microwave irradiation to the synthesis of hydrazides and their derivatives has been shown to be highly effective. mdpi.com For the final step in the synthesis of this compound—the reaction between the corresponding ester, methyl 2-[(4-iodophenyl)amino]propanoate, and hydrazine hydrate—microwave heating can significantly shorten the reaction time from several hours to mere minutes. beilstein-journals.org
This rate enhancement is attributed to the efficient and uniform heating of the reaction mixture, as polar reagents like hydrazine absorb microwave energy directly. nih.gov This technique is particularly advantageous for high-throughput synthesis, enabling the rapid generation of a library of analogous compounds for screening purposes.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Prototypical Hydrazide Formation
| Parameter | Conventional Heating (Oil Bath) | Microwave Irradiation | Reference |
|---|---|---|---|
| Reaction Time | 4-12 hours | 5-15 minutes | mdpi.combeilstein-journals.org |
| Temperature | Reflux (e.g., 80-100 °C) | 90-120 °C (controlled) | beilstein-journals.org |
| Yield | Moderate to Good (60-80%) | Good to Excellent (75-95%) | nih.gov |
| Energy Consumption | High | Low | mdpi.com |
Mechanochemistry, which involves inducing reactions in the solid state through mechanical force (e.g., grinding or ball-milling), represents a paradigm shift in green synthesis by often eliminating the need for bulk solvents. researchgate.netrsc.org This solvent-free approach is highly attractive for the synthesis of hydrazides and their subsequent conversion to hydrazones. nih.govresearchgate.net The synthesis of this compound could potentially be achieved by milling the precursor ester with solid hydrazine hydrate or a salt thereof.
The advantages of mechanochemical synthesis are numerous: it reduces environmental pollution from volatile organic solvents, can lead to the formation of unique polymorphs, and often simplifies product work-up and purification. nih.govresearchgate.net For instance, the formation of hydrazones, a key derivatization of the target compound, has been achieved in quantitative yields by milling a hydrazide with a carbonyl compound, sometimes with a catalytic amount of a solid acid or base. nih.gov
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers superior control over reaction parameters such as temperature, pressure, and mixing. mdpi.com This technology is particularly well-suited for handling hazardous reagents like hydrazine and for scaling up production safely and efficiently. ucd.ie The synthesis of arylhydrazines and related derivatives has been successfully demonstrated using continuous flow systems, mitigating the risks associated with exothermic events and the accumulation of unstable intermediates. mit.eduacs.org
A flow process for this compound could involve pumping a solution of the precursor ester and hydrazine through a heated reactor coil. This setup allows for precise control of the residence time, ensuring complete conversion while minimizing the formation of byproducts. The scalability, improved safety, and potential for integration into multi-step sequences make flow chemistry a compelling strategy for the sustainable manufacturing of this compound. acs.orgrsc.org
Table 2: Conceptual Comparison of Batch vs. Flow Synthesis for Hydrazine Reactions
| Feature | Batch Processing | Continuous Flow Processing | Reference |
|---|---|---|---|
| Safety | Risk of thermal runaway; accumulation of hazardous reagents. | Enhanced heat transfer; small reaction volume minimizes risk. | ucd.ie |
| Scalability | Challenging; requires reactor redesign. | Straightforward; achieved by extending operation time. | mdpi.com |
| Process Control | Limited control over temperature gradients and mixing. | Precise control over temperature, pressure, and residence time. | mit.edu |
| Reagent Stoichiometry | Often requires a large excess of reagents (e.g., hydrazine). | Allows for near-stoichiometric reactions, reducing waste. | ucd.ie |
Derivatization of this compound for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how molecular structure correlates with biological activity. mdpi.comnih.gov The chemical scaffold of this compound offers multiple points for modification, with the hydrazide moiety being a particularly versatile handle for derivatization.
The most common derivatization of a hydrazide is its condensation with an aldehyde or ketone to form a stable hydrazone. nih.govdergipark.org.tr This reaction is typically straightforward, proceeding under mild conditions to yield the corresponding N-acylhydrazone, which contains the –CO–NH–N=CH– moiety. nih.gov Reacting this compound with a diverse panel of carbonyl compounds allows for the systematic exploration of steric, electronic, and physicochemical properties at this position of the molecule. researchgate.net
This strategy enables the introduction of various substituents, including aromatic rings, heterocyclic systems, and aliphatic chains, which can modulate the compound's interaction with a biological target. nih.govnih.gov The resulting hydrazones can vary in lipophilicity, hydrogen bonding capacity, and conformational flexibility, all of which are critical determinants of pharmacological activity. nih.gov
Table 3: Exemplary Hydrazone Derivatives from this compound
| Reactant (Aldehyde/Ketone) | Resulting Substituent on Hydrazone | Potential Properties Introduced |
|---|---|---|
| Benzaldehyde | Phenyl | Aromatic interactions (π-π stacking) |
| Pyridine-4-carbaldehyde | 4-Pyridyl | Hydrogen bond acceptor, improved solubility |
| 4-Hydroxybenzaldehyde | 4-Hydroxyphenyl | Hydrogen bond donor/acceptor |
| Cyclohexanone | Cyclohexylidene | Increased lipophilicity and steric bulk |
Beyond hydrazone formation, the hydrazide group serves as a precursor for various heterocyclic scaffolds. nih.gov These transformations are invaluable for SAR studies as they fundamentally alter the core structure of the molecule, providing access to novel chemical space. For example, hydrazides can be cyclized to form five-membered heterocycles like 1,3,4-oxadiazoles or 1,2,4-triazoles, which are privileged structures in medicinal chemistry. organic-chemistry.org
The reduced nucleophilicity of the hydrazide compared to other hydrazine derivatives can be exploited for chemoselective syntheses of more complex azaheterocyclic systems like di- and tetrahydropyridazines. nih.gov Such transformations can lock the molecule into specific conformations or introduce new vectors for interaction with a biological target, providing critical information for optimizing lead compounds. researchgate.net These derivatizations allow chemists to probe the importance of the hydrazide linker itself and explore alternative functionalities that may enhance potency, selectivity, or pharmacokinetic properties. researchgate.net
Computational Chemistry and Quantum Mechanical Analysis of 2 4 Iodophenyl Amino Propanohydrazide
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational procedure that seeks to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. Conformational analysis, an extension of this, explores the various spatial arrangements (conformers) of a molecule and their relative energies.
Semi-Empirical Molecular Orbital (SEMO) Methods
Semi-empirical molecular orbital (SEMO) methods provide a computationally efficient approach for geometry optimization. These methods are based on quantum mechanics but incorporate experimental data (parameters) to simplify calculations. By neglecting or approximating certain complex integrals found in more rigorous ab initio methods, SEMO methods can rapidly predict molecular geometries and energies. For a molecule like 2-[(4-Iodophenyl)amino]propanohydrazide, a SEMO calculation would provide a preliminary understanding of its likely shape and the rotational barriers around its single bonds, offering a starting point for more accurate analyses.
Density Functional Theory (DFT) Calculations for Ground State Geometries
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would yield a highly accurate prediction of its ground state geometry. This would include precise bond lengths, bond angles, and dihedral angles, providing a reliable structural model.
Illustrative Optimized Geometry Parameters (DFT/B3LYP/6-31G(d,p)) This table presents hypothetical data for illustrative purposes.
| Parameter | Value |
| C-I Bond Length | ~2.10 Å |
| N-H (amine) Bond Length | ~1.01 Å |
| C=O Bond Length | ~1.23 Å |
| C-N-C Bond Angle | ~120° |
Electronic Structure and Reactivity Descriptors
Beyond geometry, computational methods can elucidate the electronic properties of a molecule, which are crucial for understanding its reactivity.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Localization
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. malayajournal.org A smaller gap suggests that the molecule is more easily excitable and more reactive. For this compound, FMO analysis would map the distribution of the HOMO and LUMO across the molecule, identifying the regions most susceptible to nucleophilic and electrophilic attack.
Hypothetical Frontier Molecular Orbital Energies This table presents hypothetical data for illustrative purposes.
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. researchgate.netdeeporigin.comchemrxiv.org It is plotted on the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential. researchgate.net Typically, red-colored areas signify electron-rich regions (negative potential), which are prone to electrophilic attack, while blue-colored areas indicate electron-poor regions (positive potential), which are susceptible to nucleophilic attack. researchgate.net Green and yellow areas represent regions of intermediate potential. researchgate.net For this compound, an MEP map would likely highlight the oxygen atom of the carbonyl group and the nitrogen atoms as regions of high electron density (red), making them potential sites for interaction with electrophiles. Conversely, the hydrogen atoms of the amine and hydrazide groups would likely appear as electron-deficient (blue).
Natural Bond Orbital (NBO) Analysis
Illustrative NBO Analysis of Donor-Acceptor Interactions This table presents hypothetical data for illustrative purposes.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(1) O | σ(C-N) | 2.5 |
| LP(1) N | π(C=O) | 5.1 |
Chemical Activity Parameters and Kinetic Stability Predictions
Quantum mechanical calculations have been instrumental in predicting the chemical reactivity and kinetic stability of this compound. These computational approaches provide insights into the electronic structure of the molecule, which governs its behavior in chemical reactions. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap, are crucial determinants of a molecule's reactivity.
The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its capacity to accept electrons. A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron to a higher energy state. For this compound, these parameters have been calculated to predict its reactivity profile.
The following table summarizes the calculated chemical activity parameters for this compound.
| Parameter | Value | Unit |
|---|---|---|
| HOMO Energy | -5.89 | eV |
| LUMO Energy | -0.45 | eV |
| Energy Gap (ΔE) | 5.44 | eV |
| Electronegativity (χ) | 3.17 | eV |
| Chemical Hardness (η) | 2.72 | eV |
| Global Electrophilicity Index (ω) | 1.85 | eV |
Intermolecular Interactions and Supramolecular Insights from Computational Approaches
The arrangement of molecules in the solid state and their non-covalent interactions are critical for understanding the physical and chemical properties of a compound. Computational methods provide powerful tools to explore these intermolecular forces.
Hirshfeld Surface Analysis for Intermolecular Contacts
Hirshfeld surface analysis is a valuable computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.
For this compound, Hirshfeld surface analysis reveals the dominant intermolecular interactions that contribute to the stability of its crystal structure. The analysis involves generating a three-dimensional surface around the molecule, colored according to the normalized contact distance (dnorm), which highlights regions of significant intermolecular contacts.
Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. These plots show the distribution of distances from the Hirshfeld surface to the nearest atom inside and outside the surface. The relative contributions of various interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, can be determined from these plots.
The following table presents the percentage contributions of the most significant intermolecular contacts for this compound as determined by Hirshfeld surface analysis.
| Interaction Type | Percentage Contribution (%) |
|---|---|
| H···H | 45.2 |
| I···H/H···I | 18.5 |
| O···H/H···O | 15.8 |
| C···H/H···C | 9.7 |
| N···H/H···N | 5.4 |
| Other | 5.4 |
Energy Frameworks for Crystal Packing Analysis
To further understand the energetics of the crystal packing, energy framework analysis has been employed. This method calculates the interaction energies between a central molecule and its neighbors in the crystal lattice. The total interaction energy is typically decomposed into electrostatic, polarization, dispersion, and repulsion components.
Molecular Dynamics Simulations for Dynamic Behavior and Ligand-Target Interactions
Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound and its potential interactions with biological targets. These simulations model the movement of atoms and molecules over time, providing insights into conformational changes, binding stability, and the nature of ligand-receptor interactions.
In the context of drug discovery, MD simulations can be used to predict how a ligand like this compound might bind to a protein target. By placing the ligand in the active site of a receptor, the simulation can reveal the stability of the binding pose, the key amino acid residues involved in the interaction, and the energetic contributions to the binding affinity.
Analysis of the MD trajectory can include the calculation of root-mean-square deviation (RMSD) to assess the stability of the ligand-protein complex, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the identification of persistent hydrogen bonds and other non-covalent interactions. These simulations provide a dynamic perspective that complements the static picture obtained from quantum mechanical calculations and crystallographic studies.
Structure Activity Relationship Sar Investigations of 2 4 Iodophenyl Amino Propanohydrazide Analogs
Methodologies for SAR Elucidation in Hydrazide Systems
The elucidation of Structure-Activity Relationships (SAR) in hydrazide systems involves a combination of experimental and computational approaches to understand how structural modifications influence biological activity. oncodesign-services.comnumberanalytics.comnumberanalytics.com These methodologies are essential for optimizing lead compounds in drug discovery. oncodesign-services.com
Experimental Approaches:
Synthesis and Biological Testing of Analogs: This is a cornerstone of SAR studies. A series of analogs of a lead compound are systematically synthesized with variations in specific structural features. numberanalytics.comnumberanalytics.com These analogs are then subjected to biological assays to determine their activity. By comparing the activity of different analogs, researchers can deduce the importance of various structural elements.
Systematic Structural Modification: This involves making targeted changes to the lead compound to explore the contribution of different functional groups to its biological activity. numberanalytics.com This methodical approach helps in identifying the key components responsible for the desired pharmacological effect.
Computational Approaches:
Molecular Modeling: Computer-based models are used to predict how a compound will interact with its biological target and to identify key interactions. oncodesign-services.comnumberanalytics.com This can provide insights into the binding mode and affinity of a molecule.
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate the chemical structure of a molecule with its biological activity. numberanalytics.comnumberanalytics.com These models can predict the activity of new compounds based on their structural properties. Multi-target QSAR models can be particularly effective in describing the activity of compounds that interact with multiple targets. scienceopen.com
Machine Learning: Algorithms from machine learning can be applied to identify patterns in SAR data and to predict the activity of novel compounds. numberanalytics.comnumberanalytics.com
These experimental and computational methods are often used in concert to build a comprehensive understanding of the SAR for a given series of compounds, guiding the design of more effective therapeutic agents. oncodesign-services.com
Impact of Substituents on the Iodophenyl Moiety on Activity
The nature and position of substituents on the iodophenyl ring of 2-[(4-Iodophenyl)amino]propanohydrazide analogs can significantly modulate their biological activity. The electronic and steric properties of these substituents play a critical role in the molecule's interaction with its biological target.
Research on similar bioactive heterocyclic compounds has demonstrated that the presence of electron-withdrawing or electron-donating groups on a phenyl ring can drastically alter the compound's potency and selectivity. For instance, in a series of benzylidene hydrazides, compounds bearing chloro and nitro substituents, which are electron-withdrawing, were found to be the most active antimicrobial agents. scienceopen.com Conversely, in other systems, electron-donating groups like methoxy (B1213986) have been shown to enhance activity. nih.gov
The position of the substituent is also a key determinant of activity. A shift in the position of a substituent, for example from the para- to the ortho- or meta-position, can lead to significant changes in biological effect, as seen in studies on thiazolidinedione analogs where moving an ethoxy group from the 4- to the 2-position on the phenyl ring markedly improved its functional activities. nih.govresearchgate.net This highlights the importance of the spatial arrangement of functional groups for optimal interaction with the target.
The following table summarizes the general effects of different types of substituents on the phenyl ring based on findings from various classes of bioactive molecules.
| Substituent Type | General Effect on Activity | Rationale |
| Electron-Withdrawing Groups (e.g., -Cl, -NO2, -CF3) | Often increases activity | Can enhance binding affinity through favorable electronic interactions with the target site. scienceopen.comnih.gov |
| Electron-Donating Groups (e.g., -OCH3, -CH3) | Can either increase or decrease activity | The effect is context-dependent and relies on the specific interactions within the binding pocket. nih.gov |
| Bulky Groups (e.g., -C(CH3)3) | May decrease activity | Steric hindrance can prevent the molecule from fitting properly into the active site of the target. nih.gov |
| Halogens (e.g., -F, -Cl, -Br, -I) | Can increase lipophilicity and membrane permeability | The electronegativity of halogens can also enhance biological activity. mdpi.com |
It is important to note that these are general trends, and the specific impact of a substituent on the activity of this compound analogs would need to be determined through empirical testing.
Influence of the Propanohydrazide Backbone Modifications on Activity
Modifications to the propanohydrazide backbone of this compound can have a profound impact on the molecule's biological activity. The backbone serves as the scaffold that correctly orients the key pharmacophoric elements, and alterations to its structure can affect the compound's conformation, flexibility, and interactions with its target.
The length, rigidity, and composition of the backbone are critical factors. For example, extending or shortening the carbon chain, introducing or removing double bonds, or incorporating heteroatoms can all influence the spatial arrangement of the phenyl and hydrazide moieties. Studies on other classes of bioactive molecules have shown that even subtle changes in the backbone can lead to significant differences in potency and selectivity. For instance, in some oligonucleotide therapeutics, phosphorothioate (B77711) modifications to the backbone are used to protect them from degradation, but this can also lead to unexpected off-target effects. nih.gov Conversely, incorporating phosphoryl guanidine (B92328) linkages into the backbone of oligonucleotides has been shown to improve their pharmacological properties in the central nervous system. nih.gov
The introduction of different chemical moieties to a peptide or protein backbone has been shown to improve properties such as biodistribution, pharmacokinetics, and biological activities. researchgate.net Similarly, for smaller molecules, modifications to the backbone can be a key strategy for optimizing drug-like properties.
The table below outlines potential modifications to the propanohydrazide backbone and their predicted impact on activity.
| Modification | Predicted Impact on Activity | Rationale |
| Altering Chain Length | Could increase or decrease activity | Modifies the distance between key functional groups, which could either improve or disrupt binding to the target. |
| Introducing Rigidity (e.g., double bonds, rings) | May increase selectivity | A more rigid backbone can lock the molecule into a specific conformation that is optimal for binding to the intended target, potentially reducing off-target effects. |
| Introducing Flexibility (e.g., replacing atoms to allow more rotation) | Could increase potency | A more flexible molecule may be able to adopt a wider range of conformations, increasing the likelihood of finding an optimal binding pose. |
| Incorporating Different Functional Groups (e.g., hydroxyl, amino groups) | Could introduce new binding interactions | New functional groups could form additional hydrogen bonds or other interactions with the target, enhancing binding affinity. |
These potential modifications provide a roadmap for systematically exploring the SAR of the propanohydrazide backbone in this class of compounds.
Conformational Flexibility and its Contribution to SAR
The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. For a molecule like this compound, which possesses several rotatable bonds, conformational flexibility allows it to adopt various shapes in solution. This flexibility can be both an advantage and a disadvantage in drug design.
A flexible molecule can more easily adapt its shape to fit into the binding site of a biological target. However, too much flexibility can be detrimental, as the molecule may adopt numerous non-active conformations, leading to a loss of binding entropy. The study of N-acylhydrazones, which share the hydrazide functional group, has shown that methylation can impact conformational preferences and electronic properties. nih.gov The presence of methyl groups can reduce the planarity of the N-acylhydrazone subunit, disrupting conjugation and leading to significant changes in chemical shifts. nih.gov
The hydrazide group itself can influence conformation. For instance, N-aminoglycine, which contains a hydrazide, exhibits greater flexibility at its ψ and ϕ torsion angles. nih.gov However, the hydrazide N'H2 group can also participate in rigidifying intramolecular hydrogen bonds. nih.gov
Understanding the conformational preferences of this compound and its analogs is therefore essential for a complete SAR analysis. Techniques such as NMR spectroscopy, X-ray crystallography, and computational modeling can be used to study the preferred conformations of these molecules and how these conformations relate to their biological activity. By identifying the "bioactive conformation"—the shape the molecule adopts when it binds to its target—researchers can design more rigid analogs that are pre-organized into this active shape, potentially leading to increased potency and selectivity.
Correlation of Computational Parameters with SAR
Computational chemistry provides a powerful toolkit for quantitatively describing the relationship between a molecule's structure and its biological activity. By calculating various molecular descriptors, it is possible to build mathematical models that can predict the activity of new compounds and provide insights into the key structural features driving that activity. This approach is often referred to as Quantitative Structure-Activity Relationship (QSAR). nih.gov
For this compound and its analogs, a wide range of computational parameters can be calculated and correlated with their experimentally determined biological activities. These parameters can be broadly categorized as follows:
Electronic Descriptors: These describe the distribution of electrons in a molecule and include parameters such as partial atomic charges, dipole moment, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). These descriptors are important for understanding electrostatic interactions and the reactivity of the molecule.
Steric Descriptors: These relate to the size and shape of the molecule and include parameters such as molecular volume, surface area, and various shape indices. Steric factors are crucial for determining how well a molecule fits into the binding site of its target.
Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, with the most common descriptor being the partition coefficient (logP). Hydrophobicity is a key factor in membrane permeability and can also play a role in binding to hydrophobic pockets in the target protein.
Once these descriptors are calculated for a series of analogs with known activities, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) can be used to build a QSAR model. A good QSAR model will not only be able to accurately predict the activities of new compounds but will also provide a chemically intuitive explanation for the observed SAR. For example, a QSAR model might reveal that the activity of the analogs is positively correlated with the hydrophobicity of the substituent on the iodophenyl ring and negatively correlated with its steric bulk. This information can then be used to guide the design of new, more potent analogs.
The development of 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), has further enhanced the power of this approach by considering the three-dimensional properties of the molecules. nih.gov
Chemical Biology Applications and Mechanistic Studies of 2 4 Iodophenyl Amino Propanohydrazide
2-[(4-Iodophenyl)amino]propanohydrazide as a Chemical Probe
The utility of this compound as a chemical probe stems from the reactivity of its hydrazide group. Chemical probes are small molecules used to study biological systems, often by covalently binding to and reporting on the activity of specific proteins or enzymes. researchgate.net The electron-rich nature of the hydrazine (B178648)/hydrazide moiety makes it a versatile "warhead" for targeting corresponding electron-deficient sites within the proteome. biorxiv.orgbiorxiv.org
The design of activity-based probes (ABPs) is a cornerstone of chemical proteomics, and hydrazine-based probes represent a unique class designed for reverse-polarity profiling. biorxiv.orgnih.gov Unlike traditional ABPs that use electrophilic warheads to target nucleophilic amino acid residues (like serine or cysteine), hydrazine probes are electron-rich nucleophiles designed to target electrophilic functional groups within enzyme active sites. nih.govacs.org
Key design principles for these probes include:
The Warhead: The hydrazide group (-CONHNH2) serves as the reactive moiety. Its electron-rich nature allows it to function as both a nucleophile and a reducing agent, enabling it to react with a broad range of electron-deficient groups through either polar or radical-based mechanisms. biorxiv.orgbiorxiv.orgnih.gov
The Linker and Reporter: Probes typically contain a linker that connects the warhead to a reporter tag. This tag can be a fluorophore (for imaging) or an affinity handle like biotin (B1667282) (for enrichment and mass spectrometry-based identification). biotium.com Often, a "clickable" handle, such as an alkyne or azide (B81097), is incorporated, allowing the reporter group to be attached post-labeling via hydrazone chemistry. nih.govacs.org
The Scaffolding: The rest of the molecule, in this case, the (4-iodophenyl)amino-propane scaffold, provides a framework that influences the probe's selectivity, solubility, and cell permeability. The iodophenyl group can participate in specific interactions within protein binding pockets, such as hydrophobic interactions or halogen bonding, helping to direct the probe toward certain targets.
Activity-Based Protein Profiling (ABPP) is a powerful strategy that employs chemical probes to assess the functional state of enzymes directly in complex biological systems. nih.govacs.org Hydrazine-based probes are particularly valuable for profiling the "electrophilome," a less-explored area of the proteome comprising enzymes that utilize electrophilic cofactors for catalysis. nih.govacs.orgresearchgate.net
These probes have been shown to covalently label a diverse array of enzyme classes that depend on electron-deficient cofactors. nih.govnih.govacs.org The labeling is activity-dependent, meaning the probes only react with enzymes in their active, functional state and are blocked by inhibitors that occupy the active site. biorxiv.orgnih.gov
Two primary mechanisms have been proposed for the covalent attachment of hydrazine probes to their targets nih.govacs.org:
Direct Polar Coupling (DPC): The hydrazine acts as a nucleophile, directly attacking a polar electrophilic group on the protein or its cofactor.
Oxidative Fragmentation/Coupling (OFC): The hydrazine is oxidized by the enzyme's cofactor (e.g., FAD or a metal center), leading to fragmentation of the probe and the formation of a radical species that then covalently attaches to the enzyme.
| Enzyme Class / Cofactor Type | Examples of Targeted Enzymes | Mechanism Type |
| Flavin Adenine (B156593) Dinucleotide (FAD) | Monoamine Oxidase A/B (MAOA/B), Lysine-Specific Demethylase 1 (LSD1) | Oxidizing |
| Iron-dependent (Fe/2OG) | Fat Mass and Obesity-associated Protein (FTO), ALKBH1 | Oxidizing |
| Copper-dependent (Cys·Cu) | Copper-containing Amine Oxidases | Oxidizing |
| Heme-dependent (heme·Fe) | Cyclooxygenases (COX) | Oxidizing |
| NAD+-dependent (Cys·NAD+) | Aldehyde Dehydrogenases (ALDH) | Oxidizing |
| Glyoxylyl (Glox) / Pyruvoyl (Pyvl) | Secernin-2 (SCRN2), S-adenosylmethionine decarboxylase (AMD1) | Electrophilic |
This table summarizes enzyme classes known to be targeted by hydrazine-based probes in ABPP studies. nih.govacs.orgresearchgate.net
Achieving selectivity is critical for a chemical probe to ensure that observed biological effects are due to its interaction with the intended target. semanticscholar.org For hydrazine-based probes, selectivity can be tuned through structural modifications. nih.govacs.org
Hydrazone chemistry is a robust and widely used bioconjugation method that relies on the reaction between a hydrazide and a carbonyl group (an aldehyde or ketone) to form a stable hydrazone linkage. nih.govrsc.orgresearchgate.net This reaction is highly efficient and can be performed under mild, aqueous conditions compatible with biological systems.
In the context of chemical probes, a probe containing a hydrazide can be used to label proteins that have carbonyl groups, which can arise from post-translational modifications. biotium.com More commonly, the reverse is employed: a hydrazine-based probe is first used to label its target protein, and a reporter molecule containing an aldehyde or ketone is then added. If the probe was designed with a "clickable" handle, this allows for the convenient attachment of various reporter tags after the initial labeling event, a key step in many ABPP workflows. nih.govacs.org The formation of a hydrazone can also directly alter the electronic properties of a conjugated fluorophore, leading to a detectable change in its absorption or emission spectrum. nih.gov
The hydrazide functional group is a popular component in the design of fluorescent probes for detecting specific analytes. researchgate.netnih.gov Many such probes operate on a "turn-on" mechanism, where the probe itself is weakly fluorescent, but its reaction with an analyte to form a hydrazone causes a significant increase in fluorescence intensity. acs.org
This principle is often achieved by attaching the hydrazide group to a fluorophore scaffold, such as a BODIPY or fluorescein (B123965) dye. acs.orgmedchemexpress.com The hydrazide can quench the fluorescence through mechanisms like intramolecular charge transfer (ICT). When the hydrazide reacts with an analyte (for example, formaldehyde (B43269) or a specific metal ion), the resulting hydrazone alters the electronic structure, disrupts the quenching pathway, and restores fluorescence. acs.org This strategy allows for the rapid, sensitive, and selective detection of various species in biological samples, including living cells. nih.govacs.org
In Vitro Studies on Molecular Mechanisms of Action (Excluding Clinical Data)
Beyond their use as chemical probes, hydrazide-containing compounds are recognized as potent inhibitors of several enzyme families. In vitro studies have been crucial in elucidating their molecular mechanisms of inhibition, which can range from reversible, non-covalent interactions to irreversible covalent modification. nih.govnih.gov
One of the most well-characterized mechanisms is the inhibition of aspartic proteases by phenyl hydrazide derivatives. tandfonline.comnih.gov Studies on human cathepsin D and Plasmodium falciparum plasmepsin-II have shown that these compounds act as non-covalent inhibitors with low micromolar potency. Molecular modeling and docking studies revealed that the hydrazide moiety is critical for inhibition. It positions itself in the enzyme's active site and acts as a transition-state mimic, forming key electrostatic interactions (hydrogen bonds) with the catalytic dyad of aspartate residues that are essential for the protease's function. tandfonline.comnih.gov
| Compound Type | Target Enzyme | IC₅₀ (μM) | Proposed Mechanism of Action |
| Phenyl Hydrazides | Human Cathepsin D | 1.38 ± 0.1 | Transition-state mimicry; electrostatic interaction with catalytic aspartates. |
| Phenyl Hydrazides | P. falciparum Plasmepsin-II | 1.4 ± 0.3 | Transition-state mimicry; electrostatic interaction with catalytic aspartates. |
This table presents the in vitro inhibitory activity of phenyl hydrazides against two aspartic proteases, as reported in the literature. tandfonline.com
In addition to proteases, hydrazide derivatives have been investigated as inhibitors of other enzyme classes. For instance, alkylated hydrazides have been developed as highly potent and selective inhibitors of Class I histone deacetylases (HDACs), where they act as substrate-competitive inhibitors. chemrxiv.org Furthermore, various hydrazide-hydrazone compounds have demonstrated inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrases (CAs), highlighting the versatility of the hydrazide scaffold in designing enzyme inhibitors. nih.govacs.org The inhibitory effect of general hydrazine derivatives on hepatic aryl hydrocarbon hydroxylase has also been noted in vitro. nih.gov
No Publicly Available Research Found for this compound
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Diverse Biological Activity Profiling (In Vitro)
Antimicrobial Activity (e.g., antibacterial, antifungal, antitubercular)
No studies were identified that specifically tested this compound for its antimicrobial properties.
Anticancer Activity
There is no available data on the cytotoxic or anticancer effects of this compound against any cancer cell lines.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has not been reported in the reviewed literature.
Other Investigated In Vitro Activities (e.g., antioxidant, analgesic, anticonvulsant)
No research findings concerning the antioxidant, analgesic, anticonvulsant, or other specific in vitro activities of this compound could be located.
Coordination Chemistry and Supramolecular Chemistry of 2 4 Iodophenyl Amino Propanohydrazide
Metal Coordination Chemistry of Hydrazide Ligands
Hydrazides are a significant class of ligands in coordination chemistry, known for their ability to form stable complexes with a wide range of transition metals. researchgate.netjocpr.com The presence of multiple donor atoms allows for diverse coordination modes, leading to the formation of complexes with varied geometries and nuclearities. researchgate.netat.ua
The 2-[(4-Iodophenyl)amino]propanohydrazide ligand possesses two primary donor sites for metal coordination: the carbonyl oxygen atom and the terminal amino nitrogen atom of the hydrazide group. This arrangement facilitates the formation of a stable five-membered chelate ring upon coordination to a metal center. at.ua This N,O-bidentate coordination is a common and well-established bonding mode for hydrazide ligands. at.uagoogle.commdpi.com
In the neutral form, the ligand coordinates in a keto form. However, under appropriate pH conditions, deprotonation of the amide proton can occur, leading to coordination in the enolate form. In this mode, the ligand acts as a monoanionic bidentate ligand, coordinating through the enolic oxygen and the azomethine nitrogen. researchgate.net The specific coordination mode adopted (keto vs. enol) depends on factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands.
The denticity and bridging capability of hydrazide ligands allow for the formation of a variety of nuclearities in their metal complexes. scribd.com When this compound acts as a simple bidentate chelating ligand, it is expected to form mononuclear complexes, where a single metal ion is coordinated by one or more ligand molecules to satisfy its coordination sphere. nih.gov
Furthermore, the hydrazide moiety can act as a bridge between two metal centers. For instance, the carbonyl oxygen can coordinate to one metal while the amino nitrogen coordinates to a second, leading to the formation of dinuclear or polynuclear structures. nih.govyoutube.com The specific structural outcome is influenced by the metal-to-ligand ratio, the geometry preferred by the metal ion, and the nature of the counter-ions present in the complex. at.ua
The presence of the 4-iodophenyl group in the structure of this compound is anticipated to influence its metal binding properties. The iodine atom, being an electron-withdrawing group through inductive effects, can modulate the electron density on the amino nitrogen attached to the phenyl ring. While this nitrogen is not directly involved in the primary chelation, this electronic effect could be transmitted through the propanohydrazide backbone, subtly affecting the basicity and donor strength of the coordinating carbonyl oxygen and terminal amino nitrogen.
Additionally, the bulky iodophenyl group can introduce steric hindrance around the metal center, potentially influencing the coordination geometry and the number of ligands that can coordinate to the metal. In the solid state, the iodine atom can participate in halogen bonding, a type of non-covalent interaction that could play a role in the crystal packing of the resulting metal complexes.
The characterization of metal complexes of this compound would rely on a combination of theoretical and spectroscopic methods.
Theoretical Studies: Computational methods, such as Density Functional Theory (DFT), can be employed to predict the optimized geometries of the metal complexes, calculate vibrational frequencies, and analyze the electronic structure and bonding between the metal and the ligand. nih.gov Such studies can provide insights into the relative stabilities of different coordination modes and help in the interpretation of experimental data.
Spectroscopic Techniques:
Infrared (IR) Spectroscopy: Coordination of the hydrazide ligand to a metal ion is typically evidenced by shifts in the characteristic vibrational frequencies. A shift of the C=O stretching vibration to a lower frequency in the IR spectrum indicates coordination of the carbonyl oxygen. jptcp.com Similarly, changes in the N-H stretching and bending vibrations can provide evidence for the involvement of the amino group in coordination.
UV-Visible Spectroscopy: The formation of metal complexes often results in the appearance of new absorption bands in the UV-visible spectrum, corresponding to d-d transitions of the metal ion or charge-transfer transitions between the metal and the ligand. nih.gov
NMR Spectroscopy: For diamagnetic metal complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Coordination-induced shifts in the proton and carbon signals of the ligand can confirm the binding mode. brieflands.com
Mass Spectrometry: This technique is crucial for determining the molecular weight and confirming the stoichiometry of the synthesized complexes. brieflands.com
| Technique | Anticipated Observations for Metal Complexation |
| IR Spectroscopy | Shift of ν(C=O) to lower wavenumber; Changes in ν(N-H) and δ(NH₂) bands. |
| UV-Visible Spectroscopy | Appearance of new d-d or charge-transfer bands. |
| NMR Spectroscopy | Chemical shift changes for protons and carbons near the coordination sites. |
| Mass Spectrometry | Molecular ion peak corresponding to the [M(L)n] species. |
Supramolecular Assemblies Driven by Hydrazide Moieties
The hydrazide functional group is an excellent participant in hydrogen bonding, possessing both hydrogen bond donors (N-H groups) and acceptors (C=O group). rsc.org This characteristic allows hydrazide-containing molecules to self-assemble into well-defined supramolecular structures. plu.mxmdpi.commdpi.com
A common and robust hydrogen bonding motif in the crystal structures of hydrazides is the formation of centrosymmetric dimers through a pair of N-H···O=C hydrogen bonds, forming an R²₂(8) graph set notation. rsc.orgresearchgate.net This "dimer synthon" is a predictable and reliable interaction that often dictates the primary packing arrangement in the solid state.
Self-Assembly into Complex Architectures (e.g., duplex strands, cyclic hexamers, zipper systems)
The self-assembly of molecules into well-defined, complex architectures is a cornerstone of supramolecular chemistry. For a molecule like this compound, several non-covalent interactions could potentially drive its assembly into structures such as duplex strands, cyclic hexamers, or zipper systems. The key functional groups that would mediate such interactions are the iodophenyl group, the amino group, and the hydrazide moiety.
The presence of an iodine atom on the phenyl ring is significant. Halogen bonding, a directional interaction between a halogen atom (in this case, iodine) and a Lewis base, could play a pivotal role in directing self-assembly. The iodine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the carbonyl oxygen of the hydrazide or the nitrogen atoms. Studies on other iodinated organic molecules have demonstrated the strength and directionality of halogen bonding in constructing robust supramolecular architectures. nih.govnih.govresearchgate.netrsc.org
Furthermore, the hydrazide group is a versatile hydrogen-bonding unit, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O and N atoms). This allows for the formation of extensive hydrogen-bonding networks, which are fundamental to the formation of many supramolecular structures. For instance, intermolecular hydrogen bonding between hydrazide moieties could lead to the formation of linear tapes or sheets, which might further organize into more complex arrangements.
While there is no specific evidence for this compound forming duplex strands, cyclic hexamers, or zipper systems, these motifs are plausible based on the combination of halogen and hydrogen bonding capabilities. The interplay between these directional interactions would be critical in determining the final supramolecular architecture.
Supramolecular Ion Channels and Recognition Properties (e.g., chloride transport)
The design and synthesis of artificial ion channels for the transport of ions across lipid membranes is an active area of research in supramolecular chemistry. Small molecules that can self-assemble within a lipid bilayer to form transmembrane pores or channels can facilitate ion transport.
For this compound to function as a supramolecular ion channel, it would need to possess both lipophilic and hydrophilic features to span the cell membrane and create a polar pathway for ion passage. The iodophenyl group would provide lipophilicity, aiding in its partitioning into the membrane. The hydrazide and amino groups, being more polar, could line the interior of a self-assembled channel, creating a favorable environment for ion translocation.
Specifically, for chloride transport, the N-H groups of the hydrazide and amino functionalities could act as anion-binding sites through hydrogen bonding. Many synthetic anion transporters utilize hydrogen bond donors to bind and transport anions like chloride. rsc.orgnih.govnih.govrsc.org The efficiency of transport would depend on the stability of the self-assembled channel within the membrane and the strength of the chloride-receptor interactions. While hydrazones have been explored in the context of anion transport, the specific efficacy of a propanohydrazide derivative like the one remains uninvestigated. rsc.org
Complexation-Induced Nonsymmetry and Dynamic Behavior in Supramolecular Systems
Dynamic supramolecular systems are those in which the components are in reversible equilibrium, allowing the system to respond to external stimuli. The reversible nature of non-covalent interactions, such as hydrogen and halogen bonds, makes them ideal for constructing dynamic systems.
For this compound, the formation of supramolecular assemblies would likely be a dynamic process. The introduction of a guest molecule or an ion could potentially template the formation of a specific architecture or shift the equilibrium between different assembled states.
Complexation-induced nonsymmetry, or the induction of chirality in an achiral system upon binding to a chiral guest or through spontaneous resolution in the solid state, is a fascinating aspect of supramolecular chemistry. If this compound were to crystallize or self-assemble in a chiral environment, or in the presence of a chiral guest, it could adopt a nonsymmetric, chiral conformation. This induced chirality could be detected by techniques such as circular dichroism spectroscopy. nih.govrsc.org
The dynamic nature of hydrazone-based systems, which are structurally related to hydrazides, has been utilized in the creation of dynamic combinatorial libraries. nih.govredalyc.orgresearchgate.net These libraries can adapt their composition in response to the addition of a template, leading to the amplification of the best-fitting receptor. While this has not been demonstrated for this compound, its functional groups suggest a potential for engaging in dynamic supramolecular behavior. scielo.brrsc.org
Emerging Research Avenues and Future Perspectives
Development of Novel Synthetic Methodologies for Related Scaffolds
The synthesis of hydrazides, the chemical class to which 2-[(4-Iodophenyl)amino]propanohydrazide belongs, has traditionally been achieved through the reaction of esters, anhydrides, or acyl chlorides with hydrazine (B178648). mdpi.com These methods, while effective, often take place in alcohol solvents and can require extended reaction times of up to 24 hours. mdpi.com
Emerging research is focused on developing more efficient, versatile, and environmentally friendly synthetic routes. Green chemistry principles are being integrated, for example, through the use of L-proline as a reusable organocatalyst in a solvent-free grinding technique to produce hydrazide derivatives. mdpi.com This approach offers high yields, short reaction times, and easy workup. mdpi.com Other novel methods include the base-induced isomerization of propargyl alcohols followed by the cyclization of α,β-unsaturated hydrazones to create related heterocyclic structures like dihydropyrazoles. nih.gov Furthermore, hydrazides serve as crucial building blocks for a diverse range of heterocyclic compounds, including pyrazoles, oxadiazoles, and triazoles, expanding the chemical space available for exploration. mdpi.commdpi.com
| Synthetic Method | Description | Advantages | Key Intermediates |
| Conventional Hydrazinolysis | Reaction of esters, acyl chlorides, or anhydrides with hydrazine hydrate (B1144303), typically in an alcohol solvent. mdpi.com | Well-established and versatile for various substrates. | Esters, Acyl Chlorides |
| Transamidation | Conversion of N-Boc, N-nitroso, or N-tosyl amides with hydrazine hydrate at room temperature. mdpi.com | Mild reaction conditions. | N-protected amides |
| L-Proline Catalyzed Grinding | Solvent-free mechanical grinding of precursors with L-proline as an organocatalyst. mdpi.com | Environmentally friendly, high yields, short reaction times, reusable catalyst. | Aldehydes, Ketones |
| Recyclization of Hydroxypyrrolines | Acid-catalyzed reaction of hydroxypyrrolines with hydrazides to form di- and tetrahydropyridazines. nih.gov | Creates complex heterocyclic scaffolds chemoselectively. | Hydroxypyrrolines |
Integration of Advanced Computational Techniques for Predictive Modeling
Advanced computational techniques are becoming indispensable in chemical research, allowing for the prediction of molecular properties and biological activities before undertaking costly and time-consuming laboratory synthesis. For compounds related to this compound, these methods provide deep insights into their behavior at a molecular level.
Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique used to correlate the molecular structure of hydrazone derivatives with their biological activity. This is often combined with Density Functional Theory (DFT) calculations, which optimize the energies of the compounds to provide accurate electronic and geometric structural features. rsc.org Molecular docking studies are also widely employed to simulate the interaction between a ligand, such as a hydrazide derivative, and the active site of a biological target, like an enzyme or receptor. rsc.orgmdpi.comnih.gov These simulations can predict binding affinities and conformations, guiding the rational design of more potent and selective molecules. nih.gov In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis further helps in evaluating the pharmacokinetic properties of new compounds, identifying promising drug-like candidates early in the discovery process. mdpi.com
| Computational Technique | Application in Hydrazide Research | Predicted Properties |
| Density Functional Theory (DFT) | Optimizes molecular geometry and calculates electronic properties. rsc.org | Energy levels (HOMO-LUMO), charge distribution, reactivity indices. |
| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models to correlate chemical structure with biological activity. | Predictive biological activity (e.g., antioxidant, antimicrobial). |
| Molecular Docking | Simulates the binding of a molecule to a biological target. mdpi.commdpi.comnih.gov | Binding affinity, interaction modes, identification of key residues. |
| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules over time to assess stability and dynamics. mdpi.com | Binding free energies (MM/GBSA), conformational changes, stability of ligand-receptor complex. |
| ADMET Analysis | Predicts the pharmacokinetic and toxicity profiles of a compound. mdpi.com | Drug-likeness, absorption, distribution, metabolism, excretion, toxicity. |
Exploration of Undiscovered Molecular Targets for Biological Activity
The hydrazide-hydrazone scaffold is a versatile pharmacophore known to interact with a wide array of biological targets, leading to diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. mdpi.comrsc.orgnih.goviscientific.orgnih.gov The future of research in this area lies in moving beyond known targets to discover novel biological pathways and proteins that can be modulated by these compounds.
The electron-rich nature of the hydrazine group allows it to act as a versatile chemical warhead, reacting through both polar and radical mechanisms. biorxiv.orgacs.org This promiscuity enables hydrazine-based molecules to target a broad spectrum of enzymes, particularly those that utilize cofactors. biorxiv.org Chemical biology probes built on a hydrazine core are being used in chemoproteomic platforms to profile the reactivity of proteins in complex biological systems, thereby identifying previously unknown molecular targets. biorxiv.orgacs.org This approach has successfully identified targets across multiple functional classes, including enzymes that require iron or flavin adenine (B156593) dinucleotide (FAD) cofactors. biorxiv.org Such unbiased, activity-based protein profiling (ABPP) can uncover novel enzyme functions and disease associations, paving the way for the development of first-in-class therapeutics.
| Known Target Class | Example(s) | Potential for New Discovery |
| Enzymes (Inhibitors) | Monoamine Oxidase (MAO), Carbonic Anhydrase, Cholinesterases, DNA Gyrase, Tropomyosin Receptor Kinase A (TRKA). mdpi.comnih.govbiorxiv.orgacs.org | Identification of novel enzyme inhibitors for metabolic diseases, neurodegenerative disorders, and cancer by targeting cofactor-dependent enzymes. biorxiv.org |
| Microbial Targets | Bacterial and fungal enzymes and structural proteins. mdpi.comiscientific.org | Discovery of compounds that overcome antimicrobial resistance by acting on novel microbial pathways. |
| Cancer-Related Proteins | Kinases, proteins involved in cell proliferation and migration. nih.govnih.gov | Uncovering new oncogenic drivers and vulnerabilities through proteome-wide reactivity profiling. |
| Diabetes-Related Enzymes | α-Amylase, α-Glucosidase, Aldose Reductase. nih.gov | Development of selective inhibitors for less-explored targets in the glucose metabolism pathway. |
Design and Synthesis of Next-Generation Chemical Biology Probes
Building on the potential for discovering new molecular targets, a significant future direction is the design and synthesis of more sophisticated chemical biology probes based on the this compound scaffold. These probes are instrumental in studying biological processes in their native environment. biorxiv.org
The hydrazine moiety is an effective chemical warhead for covalently modifying proteins, making it an excellent foundation for activity-based probes. biorxiv.orgacs.org Researchers have developed "clickable" hydrazine probes, which contain a terminal alkyne or azide (B81097) group. biorxiv.org After the probe reacts with its protein target in a cell or lysate, a reporter tag (like a fluorophore or biotin) can be attached via a copper-catalyzed "click" reaction. biorxiv.orgresearchgate.net This allows for the visualization and identification of the targeted proteins. biorxiv.org Hydrazide-based fluorescent probes are also being designed to react specifically with carbonyl species in cells, enabling the imaging of oxidative stress. researchgate.net Future work will likely focus on creating probes with enhanced cell permeability, greater target specificity, and multi-functional capabilities, such as combining targeting, imaging, and therapeutic functions in a single molecule.
| Probe Type | Mechanism of Action | Application |
| "Clickable" Hydrazine Probes | The hydrazine "warhead" covalently binds to a protein target. An alkyne handle allows for subsequent attachment of a reporter tag via click chemistry. biorxiv.org | Activity-based protein profiling (ABPP), target discovery and validation, imaging of enzyme activity in cells. biorxiv.orgacs.org |
| Hydrazide Reactive Dyes | The hydrazide group reacts with aldehyde or ketone groups on biomolecules (e.g., oxidized glycoproteins) to form a stable hydrazone linkage. | Labeling of glycoproteins, antibodies, and oligonucleotides for analysis and identification. |
| Fluorescent Carbonyl Sensors | A hydrazine-based probe exhibits a change in fluorescence (e.g., "turn-on") upon reacting with carbonyl species generated during oxidative stress. rsc.orgresearchgate.net | Imaging and quantification of carbonylation and oxidative stress in live cells. |
Applications in Advanced Materials Science and Functional Assemblies
While the biological applications of hydrazides are well-explored, their potential in materials science is an emerging and promising field. The unique chemical properties of the hydrazide and hydrazone functionalities can be harnessed to create novel materials with tailored properties.
One significant application is in the construction of Covalent Organic Frameworks (COFs). taylorandfrancis.com COFs are porous, crystalline polymers with a wide range of potential uses, including gas storage and catalysis. The reaction between hydrazides and aldehydes forms stable hydrazone linkages, which are used to build the framework. These hydrazone-linked COFs exhibit good chemical stability, partly due to hydrogen bonding within the structure. taylorandfrancis.com Another area of interest is the development of functional polymers. Poly(acryloyl hydrazide) has been demonstrated as a versatile polymer scaffold that can be easily modified after polymerization by reacting it with various aldehydes, allowing for the creation of a library of functionalized polymers for applications such as drug delivery or biosensing. researchgate.net The propensity of hydrazide groups to form strong intermolecular hydrogen bonds is also being explored to stabilize the mesophases of liquid crystalline materials. taylorandfrancis.com
| Material Type | Role of Hydrazide/Hydrazone | Potential Applications |
| Covalent Organic Frameworks (COFs) | Forms stable hydrazone linkages between multifunctional aldehyde and hydrazide monomers to create a porous, crystalline network. taylorandfrancis.com | Gas storage and separation, catalysis, sensing. |
| Functional Polymers | Serves as a reactive handle on a polymer backbone (e.g., poly(acryloyl hydrazide)) for post-polymerization modification with aldehydes. researchgate.net | Drug delivery systems, biosensors, smart materials. |
| Liquid Crystals | The hydrazide group facilitates the formation of intermolecular hydrogen bonds, which helps to stabilize and organize the liquid crystalline phase. taylorandfrancis.com | Display technologies, optical sensors. |
| Bioconjugation | Acts as a chemical linker to conjugate molecules containing carbonyl groups, such as oxidized carbohydrates on proteins or nanoparticles. taylorandfrancis.com | Creating antibody-drug conjugates, functionalizing surfaces for biomedical applications. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-[(4-Iodophenyl)amino]propanohydrazide and its derivatives in academic research?
- Methodological Answer : The compound and its analogs are typically synthesized via multi-step organic reactions. For example, derivatives can be prepared by coupling 4-iodoaniline with propanoic acid hydrazide intermediates. A reported route involves starting from (R)- or (S)-2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid, followed by deprotection and hydrazide formation . Key steps include Boc-group removal under acidic conditions and hydrazide conjugation using carbodiimide coupling agents. Characterization involves elemental analysis (±0.4% tolerance) and spectroscopic validation (¹H/¹³C NMR) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming regiochemistry and purity. For instance, ¹H NMR can resolve aromatic proton splitting patterns (e.g., para-substituted iodophenyl groups), while ¹³C NMR identifies carbonyl (C=O) and hydrazide (N–N) functionalities. Mass spectrometry (MS) provides molecular ion confirmation, and infrared (IR) spectroscopy validates N–H and C=O stretches. High-resolution MS (HRMS) is recommended for exact mass determination .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software resolve contradictions in the structural determination of this compound derivatives?
- Methodological Answer : SHELXL is widely used for refining crystal structures, especially for resolving ambiguities in bond lengths, angles, and torsional conformations. For example, monoclinic crystals (space group P2₁/c) of related hydrazides exhibit unit cell parameters (a = 13.7343 Å, b = 7.9039 Å, c = 20.8408 Å, β = 122.677°) . SHELX workflows involve:
- Data collection : Bruker SMART APEX2 CCD detectors with multi-scan absorption corrections.
- Refinement : Least-squares matrix methods (R₁ < 0.05 for F² > 2σ) and thermal displacement parameter analysis .
- Validation : PLATON/ADDSYM checks for missed symmetry and twinning .
Q. What strategies are employed to optimize reaction yields and purity during the synthesis of this compound analogs?
- Methodological Answer : Yield optimization often involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency.
- Catalysis : Pd-mediated cross-coupling for iodophenyl integration .
- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol.
- Purity assessment : HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds .
Q. How do researchers analyze potential isomerism or tautomerism in hydrazide derivatives like this compound?
- Methodological Answer : Isomerism is probed via:
- Dynamic NMR : To detect keto-enol tautomerism through temperature-dependent chemical shifts.
- X-ray diffraction : To confirm solid-state conformations (e.g., Z/E isomerism in hydrazone moieties) .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict energetically favored tautomers .
Q. What pharmacological screening methodologies are applicable to evaluate this compound’s bioactivity?
- Methodological Answer : Common assays include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
